molecular formula C7H5F3N2O2S B8028289 2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B8028289
M. Wt: 238.19 g/mol
InChI Key: UTAIBHKQLJDRTA-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine is a pyridine derivative featuring a methylthio (-SCH₃) group at the 2-position, a nitro (-NO₂) group at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position. This compound is of interest due to its electron-deficient aromatic system, which is influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.

Properties

IUPAC Name

2-methylsulfanyl-3-nitro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2S/c1-15-6-5(12(13)14)2-4(3-11-6)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAIBHKQLJDRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine typically involves several steps. One common method includes the nitration of 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial production methods often involve the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .

Chemical Reactions Analysis

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of 2-(methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine exhibit promising antimicrobial activity. For instance, compounds with similar structures have been synthesized and evaluated for their efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. These studies highlight the potential of such compounds as lead candidates for developing new antibiotics.

Anticancer Activity
Recent studies have shown that the incorporation of trifluoromethyl and nitro groups can enhance the biological activity of pyridine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways, making these compounds valuable in cancer therapy research.

Agrochemical Applications

Pesticide Development
The compound's unique chemical structure allows it to function as a precursor for synthesizing novel agrochemicals. Its derivatives have been explored as potential pesticides due to their ability to inhibit specific enzymes in pests. Studies have shown that these compounds can effectively target the nervous system of insects, leading to increased mortality rates in pest populations.

Herbicide Formulation
In addition to insecticides, this compound has been investigated for its herbicidal properties. Research has indicated that certain derivatives can selectively inhibit weed growth without affecting crop yield, providing a dual benefit in agricultural practices.

Material Science

Polymer Additives
The compound's trifluoromethyl group imparts unique properties to polymers when used as an additive. It enhances thermal stability and chemical resistance, making it suitable for applications in high-performance materials. Studies have shown that incorporating such additives can significantly improve the lifespan and durability of polymer-based products.

Case Studies

Study Focus Area Findings
Makarov et al., 2011Antimicrobial ActivityIdentified significant antibacterial activity against resistant strains; potential for new antibiotic development.
Zhang et al., 2019Anticancer EvaluationDemonstrated cytotoxic effects on various cancer cell lines; induced apoptosis via specific pathways.
Cooper et al., 2013Pesticide DevelopmentDeveloped derivatives showing high efficacy against common agricultural pests; potential for commercial pesticide formulation.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Pyridine Derivatives

Compound Melting Point (°C) Key Substituents Notable Features
2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine Not reported -SCH₃, -NO₂, -CF₃ Balanced lipophilicity
2-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridine (2a) 58–60 -S-CH₂C₆H₅, -NO₂, -CF₃ High cycloaddition yield (88%)
2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine 189–190 -OH, -NO₂, -CF₃ High crystallinity

Biological Activity

2-(Methylsulfanyl)-3-nitro-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a methylsulfanyl group, a nitro group, and a trifluoromethyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H6F3N1O2S1\text{C}_7\text{H}_6\text{F}_3\text{N}_1\text{O}_2\text{S}_1

Key Properties

  • Molecular Weight : 217.17 g/mol
  • Functional Groups : Methylsulfanyl, nitro, trifluoromethyl

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound showed promising activity against several bacterial strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be in the range of 4.88 µg/mL for the most active derivatives .

Compound Target Organism MIC (µg/mL)
This compoundE. coli4.88
This compoundC. albicansTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). In vitro studies demonstrated that this compound exhibits cytotoxic effects with IC50 values ranging from 6.19 µM to 22.08 µM depending on the cell line tested .

Cell Line IC50 (µM) Reference
A5496.19
HeLaTBD
MCF-75.10

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
  • Enzyme Interaction : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival.
  • Fluorine Atoms : The trifluoromethyl group enhances the compound's ability to form hydrogen bonds, potentially improving its efficacy against biological targets.

Case Studies

  • Anticancer Study : A recent study evaluated multiple derivatives of pyridine compounds, including this compound, against various human cancer cell lines using the sulforhodamine B assay. The results indicated significant antiproliferative activity, particularly in the MCF-7 and A549 cell lines .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of this compound against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents .

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